2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
Description
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a propyl group at position 3 and a sulfur-linked 3-(4-bromophenyl)-1,2,4-oxadiazole moiety at position 2. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antiviral applications . The 1,2,4-oxadiazole ring contributes to enhanced metabolic stability and binding affinity through its electron-deficient nature, while the 4-bromophenyl group may influence hydrophobic interactions in biological targets .
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2S/c1-2-11-25-19(26)15-5-3-4-6-16(15)22-20(25)28-12-17-23-18(24-27-17)13-7-9-14(21)10-8-13/h3-10H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOXPWHJLWHQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the oxadiazole to the quinazolinone core: This is usually done through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a quinazolinone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying the compound’s polarity and biological interactions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation to sulfoxide | H<sub>2</sub>O<sub>2</sub>, RT | 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)sulfinyl)-3-propylquinazolin-4(3H)-one | |
| Oxidation to sulfone | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)sulfonyl)-3-propylquinazolin-4(3H)-one |
Nucleophilic Substitution at Oxadiazole
The 1,2,4-oxadiazol-5-yl ring participates in nucleophilic substitution due to the electron-deficient nature of the nitrogen atoms.
Functionalization of the Bromophenyl Group
The para-bromophenyl substituent enables cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.
Quinazolinone Core Modifications
The quinazolinone moiety undergoes ring-opening or substitution at the carbonyl group.
Cyclization and Ring Formation
The compound serves as a precursor for synthesizing fused heterocycles.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Cyclocondensation | Acetylacetone, AcOH | Pyrazolo[3,4-d]quinazolinone derivative |
Radical Reactions
The bromine atom on the phenyl ring can participate in radical-mediated substitutions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ullmann coupling | CuI, ligand, DMSO | 2-(((3-(4-biphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one |
Key Observations:
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Steric and Electronic Effects : The propyl group on the quinazolinone nitrogen influences reaction rates by sterically hindering nucleophilic attacks.
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance substitution reactions at the oxadiazole ring .
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Biological Implications : Sulfone derivatives show improved kinase inhibition compared to the parent compound .
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. The presence of the bromophenyl group and the oxadiazole moiety enhances their biological activity.
Mechanism of Action :
The anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest. For instance, a related quinazolinone derivative has shown significant activity against various cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). A study indicated that a similar compound led to G1 phase arrest in HCT-116 cells, increasing apoptosis rates as evidenced by flow cytometry results.
Case Study :
In a comparative analysis, a quinazolinone derivative demonstrated an IC50 value of 0.35 µM against the epidermal growth factor receptor (EGFR), highlighting its potential to inhibit cancer cell proliferation effectively .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Quinazolinone and oxadiazole derivatives are known for their efficacy against various bacterial strains.
Research Findings :
A study reported that certain oxadiazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Given the structural similarities with our target compound, it is plausible that it could exhibit comparable antimicrobial effects .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties.
Potential Applications :
Research indicates that quinazolinone derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases. The structural motifs present in our compound suggest it may interact with inflammatory mediators or enzymes involved in these pathways.
Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Anticancer | Induces apoptosis; IC50 = 0.35 µM against EGFR |
| Antimicrobial | Significant activity against bacterial strains |
| Anti-inflammatory | Modulates inflammatory pathways |
Mechanism of Action
The mechanism of action of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the oxadiazole ring suggests potential interactions with hydrophobic pockets in proteins, while the quinazolinone core could participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
Example 1 : 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride (IC50 = 3 mM against SARS-CoV 3CLpro)
- Key Differences: Replaces the quinazolinone core with an imidazolium ring. Substitutes bromine with chlorine on the phenyl ring.
- Activity Insight: The lower IC50 suggests chlorine may enhance solubility or polar interactions compared to bromine. However, the imidazolium core’s charged nature might limit membrane permeability compared to neutral quinazolinones.
Example 2: Benzamide derivatives with oxadiazole-thio motifs (e.g., 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide)
- Key Differences: Replaces quinazolinone with a benzamide backbone. Incorporates nitro or cyano substituents instead of bromine.
- Nitro groups could enhance redox activity but increase toxicity risks.
Analogues with Varied Heterocyclic Cores
Example 3 : 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
- Key Differences: Substitutes quinazolinone with a phthalazinone core. Positions the bromine at the phenyl ring’s meta position (vs. para in the target compound).
- Structural Impact: Phthalazinone’s larger planar structure may improve intercalation with DNA or proteins, but meta-substitution could alter steric interactions in binding pockets.
Example 4 : 3-(2-Bromophenyl)-4-substituted-1,2,4-triazole-5(4H)-thiones
- Key Differences :
- Replaces oxadiazole with a triazole-thione ring.
- Uses a 2-bromophenyl group instead of 4-bromophenyl.
- Activity Implications : Triazole-thiones’ sulfur atom may engage in metal coordination, while ortho-bromine substitution could induce steric hindrance.
Comparative Analysis Table
Mechanistic and Functional Insights
- Role of Bromine : The 4-bromophenyl group in the target compound likely enhances lipophilicity and van der Waals interactions compared to chloro or nitro analogues. Bromine’s larger atomic radius may improve binding in hydrophobic pockets .
- Core Structure Flexibility: Quinazolinones balance rigidity (for target specificity) and flexibility (via the methylthio linker), contrasting with the charged imidazolium core or planar phthalazinone .
- Synthetic Challenges : The propyl group at position 3 may complicate regioselective synthesis compared to smaller alkyl chains in analogues .
Biological Activity
The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a hybrid molecule that incorporates a quinazoline core with oxadiazole and thioether functionalities. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound based on available research findings.
- IUPAC Name : 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Molecular Formula : C21H19BrN4O2S
- Molecular Weight : 471.4 g/mol
Biological Activity Overview
The biological activities of the compound have been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and effects on cholinesterase enzymes.
Potential Anti-Cancer Activity
Research indicates that quinazoline derivatives often exhibit significant anti-cancer properties. For instance, compounds similar to the one have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that quinazoline derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial for treating neurodegenerative diseases such as Alzheimer's. The compound's structural features suggest it may interact with cholinesterase enzymes. Preliminary studies on related compounds have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets for Alzheimer's treatment .
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented, showing efficacy in reducing inflammatory markers and mediators. The presence of the oxadiazole moiety is particularly noted for its role in modulating inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-Cancer | Induces apoptosis in cancer cell lines | |
| Cholinesterase Inhibition | Moderate inhibition of AChE and BChE | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Studies
- Anti-Cancer Study : A study evaluated a series of quinazoline derivatives, including compounds structurally similar to the target compound. Results indicated that these derivatives significantly inhibited the growth of MCF-7 breast cancer cells with IC50 values in the low micromolar range .
- Cholinesterase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of oxadiazole-containing compounds. The study found that certain modifications enhanced the inhibitory effect on AChE, suggesting that similar modifications could be applied to the target compound for improved efficacy against neurodegenerative diseases .
Q & A
Basic Question: What are the standard synthetic routes for preparing 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring. A common approach includes:
Oxadiazole Formation : Condensation of a hydrazide derivative (e.g., 4-bromobenzohydrazide) with a carboxylic acid (e.g., propiolic acid) in the presence of phosphorus oxychloride (POCl₃) under reflux .
Quinazolinone Core Synthesis : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
Thioether Linkage : Coupling the oxadiazole intermediate with the quinazolinone core via a nucleophilic substitution reaction using a thiol-containing bridging agent.
Key Conditions :
- Temperature: 80–100°C for oxadiazole formation.
- Solvents: Ethanol or methanol for recrystallization .
Advanced Question: How can researchers optimize reaction yields when synthesizing the oxadiazole-quinazolinone hybrid structure?
Methodological Answer:
Yield optimization requires addressing:
- Reagent Purity : Impurities in hydrazides or carboxylic acids can stall reactions. Pre-purify reagents via column chromatography.
- Catalyst Efficiency : Replace POCl₃ with microwave-assisted synthesis (e.g., 300 W, 5–10 min) to accelerate cyclization and reduce side products .
- Steric Effects : Introduce electron-withdrawing groups (e.g., bromine) on the phenyl ring to enhance reactivity during coupling steps .
Example Data Table :
| Step | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | POCl₃ | Conventional | 65–70 |
| 1 | Microwave | None | 85–90 |
| 3 | NaSH/EtOH | K₂CO₃ | 75 |
Basic Question: What analytical techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., propyl chain: δ 0.9–1.6 ppm) and aromatic/oxadiazole carbons (δ 160–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 486.05) .
- X-ray Crystallography : Resolves spatial arrangement of the oxadiazole and quinazolinone moieties .
Advanced Question: How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Solubility Issues : Use DMSO concentrations <0.1% or employ liposomal delivery systems to improve bioavailability .
- Target Selectivity : Perform kinase profiling assays to identify off-target effects.
Example Data Interpretation :
| Assay Type | IC₅₀ (µM) | Notes |
|---|---|---|
| Kinase A | 0.8 | High selectivity |
| Kinase B | 12.3 | Off-target inhibition |
Basic Question: What are the key stability considerations for this compound under laboratory conditions?
Methodological Answer:
- pH Sensitivity : Stable at pH 6–8; degrades in strongly acidic/basic conditions (e.g., t₁/₂ = 2 hrs at pH 2) .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Thermal Stability : Decomposes above 150°C; use low-temperature recrystallization (e.g., 4°C) .
Advanced Question: How can computational methods aid in studying the environmental fate of this compound?
Methodological Answer:
- QSAR Modeling : Predict biodegradability using Quantitative Structure-Activity Relationship (QSAR) tools.
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess persistence .
- Ecotoxicity Profiling : Use Daphnia magna or Vibrio fischeri assays to quantify LC₅₀ values .
Basic Question: What biological targets are hypothesized for this compound?
Methodological Answer:
- Kinase Inhibition : ATP-binding pockets of tyrosine kinases (e.g., EGFR, VEGFR) due to quinazolinone’s planar structure .
- Antimicrobial Activity : Oxadiazole’s sulfur atom disrupts bacterial cell membranes (e.g., S. aureus MIC = 8 µg/mL) .
Advanced Question: How can researchers design dose-response experiments to validate mechanistic hypotheses?
Methodological Answer:
- In Vitro Setup : Use a 10-point dilution series (0.1–100 µM) with triplicate wells. Include positive controls (e.g., imatinib for kinase assays).
- Data Analysis : Fit dose-response curves using the Hill equation (GraphPad Prism) to calculate EC₅₀ and R² values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
